6-O-Methyldeoxyguanosine
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Overview
Description
6-O-Methyldeoxyguanosine, also known as O6-Methyl-2′-deoxyguanosine, is a mutagenic nucleotide found in DNA. This compound is a purine nucleoside analog and is known for its role in DNA damage and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyldeoxyguanosine typically involves the methylation of deoxyguanosine. One efficient method for site-selective modification involves the use of a functionality transfer reaction. This process uses oligonucleotides incorporating 6-S-functionalized thioguanosine, followed by labeling with fluorescent or biotin groups via click chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using similar methylation techniques as those used in laboratory settings. The process would likely involve stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-O-Methyldeoxyguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, potentially leading to the formation of different oxidative products.
Reduction: Although less common, reduction reactions can modify the compound’s structure.
Substitution: This is a significant reaction type for this compound, especially in the context of DNA repair mechanisms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Methylating agents: For the initial synthesis.
Oxidizing agents: For studying oxidative damage and repair.
Click chemistry reagents: For labeling and detection purposes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can lead to various oxidized derivatives, while substitution reactions can result in modified nucleosides with different functional groups.
Scientific Research Applications
6-O-Methyldeoxyguanosine has several important applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of nucleoside analogs.
Biology: Researchers use it to investigate DNA damage and repair mechanisms, particularly its role in mutagenesis and carcinogenesis.
Industry: While its industrial applications are less documented, it could be used in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
6-O-Methyldeoxyguanosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by mispairing during DNA replication. This mispairing can lead to point mutations, which are a common feature in cancer cells. The compound’s mutagenic properties are due to its ability to form stable adducts with DNA, interfering with normal base pairing and leading to errors during DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
O6-Methylguanosine: Another methylated guanine derivative, similar in structure and function to 6-O-Methyldeoxyguanosine.
O6,9-Dimethylguanine: A compound with additional methylation, providing insights into the effects of multiple methyl groups on guanine.
N2-Methylguanosine: A different methylated guanine derivative, used to study the effects of methylation at different positions on the guanine molecule.
Uniqueness
This compound is unique due to its specific site of methylation at the O6 position of deoxyguanosine. This specific modification has significant implications for its mutagenic potential and its role in DNA repair mechanisms. Its ability to form stable adducts with DNA and induce mutations makes it a valuable tool for studying the molecular mechanisms of mutagenesis and carcinogenesis .
Properties
Molecular Formula |
C11H15N5O4 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6-,7-/m1/s1 |
InChI Key |
BCKDNMPYCIOBTA-FSDSQADBSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
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